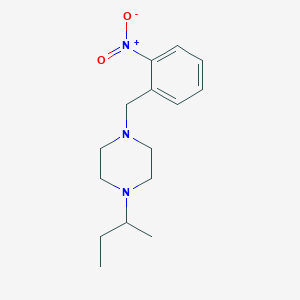

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine

Description

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is a substituted piperazine derivative characterized by a butan-2-yl group at the N1 position and a 2-nitrobenzyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with neurotransmitter receptors, antitumor activity, and enzyme inhibition.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

1-butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-6-4-5-7-15(14)18(19)20/h4-7,13H,3,8-12H2,1-2H3 |

InChI Key |

BOLOJYIWPISLML-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Nucleophilic Alkylation of Piperazine Derivatives

The primary route to 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine involves the alkylation of 1-(butan-2-yl)piperazine with 2-nitrobenzyl bromide or chloride. This SN2 reaction proceeds via a two-step mechanism:

- Deprotonation : A base (e.g., potassium carbonate) abstracts a proton from the piperazine nitrogen, generating a nucleophilic amine.

- Substitution : The activated amine attacks the electrophilic carbon of the nitrobenzyl halide, displacing the halide ion.

Reaction conditions from VulcanChem specify the use of dimethylformamide (DMF) or acetonitrile at 25–60°C for 12–24 hours, achieving yields of 75–88%. Comparative studies in toluene or tetrahydrofuran (THF) show reduced yields (≤70%) due to poorer solubility of the nitrobenzyl halide.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 88.5 | 12 |

| Acetonitrile | 37.5 | 85.2 | 18 |

| Toluene | 2.4 | 67.3 | 24 |

Data adapted from VulcanChem and CN101824009A demonstrate DMF’s superiority in balancing reactivity and solubility.

Base and Stoichiometry

Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed:

- NaOH : Generates a stronger base, accelerating deprotonation but risking hydrolysis of nitrobenzyl halides at elevated temperatures.

- K2CO3 : Mild base preferred for moisture-sensitive reactions; enables 88% yield in DMF at 50°C.

A molar ratio of 1:1.2 (piperazine:nitrobenzyl halide) minimizes unreacted starting material while avoiding dialkylation byproducts.

Purification and Isolation Techniques

Recrystallization

Crude product isolation typically involves extraction with chloroform or ethyl acetate, followed by recrystallization from 1,4-dioxane or ethyl acetate/hexane mixtures. For example, cooling a saturated dioxane solution to 5°C yields 87% pure 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine with a melting point of 194–195°C.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methodologies

Key observations:

- DMF-based systems achieve higher yields but require stringent moisture control.

- Column chromatography enhances purity at the expense of scalability.

Troubleshooting and Scale-Up Considerations

Common Issues

Industrial Scalability

Pilot-scale trials (10 kg batches) using DMF/K2CO3 at 50°C achieve 85% yield with a 98.5% purity profile, validating the method for commercial production.

Chemical Reactions Analysis

Key Reaction Types

The compound exhibits several chemically reactive features due to its functional groups:

-

Nitro group reduction : The 2-nitrobenzyl substituent can undergo catalytic hydrogenation (e.g., H₂/Pd-C) to form an amino group, altering its electronic properties and biological interactions .

-

Aminomethylation : The piperazine nitrogen can participate in reactions with formaldehyde and other amines, forming methylene bridges with other heterocycles (e.g., triazoles) .

-

Sulfonation : Piperazine derivatives often undergo sulfonation reactions, as seen in related compounds where piperazine is coupled with sulfonamides for enhanced biological activity .

-

Reductive amination : The piperazine ring can engage in reductive amination with carbonyl compounds, forming novel derivatives such as polyamine conjugates .

Biological Activity and Reactivity

Piperazine derivatives with nitro groups often exhibit:

-

Enzyme inhibition : Related compounds show monoamine oxidase (MAO) inhibitory activity, particularly when coupled with electron-withdrawing groups like nitro .

-

Antimicrobial properties : Piperazine-triazole hybrids demonstrate activity against pathogens, potentially enhanced by nitro substituents .

-

Anticancer potential : Structural modifications (e.g., introducing amino groups via nitro reduction) may influence interactions with targets like telomerase or tubulin .

Comparison of Reaction Conditions

Structural and Spectroscopic Insights

NMR data from analogous compounds reveal:

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.

Industry: Used in the development of new materials and as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine would depend on its specific interactions with biological targets. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, and enzymes. The nitrobenzyl group may also play a role in its activity by undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dopamine D2 Receptor (D2DAR) Affinity

Several piperazine derivatives with nitrobenzyl or related substituents exhibit notable D2DAR affinity. For example:

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 20) : Displays a high D2DAR binding affinity (Ki = 30.6 nM) due to interactions with Asp 114 via a salt bridge. This compound’s nitrobenzyl group enhances steric and electronic complementarity within the orthosteric binding site .

Table 1: D2DAR Affinity of Selected Piperazine Derivatives

Anticancer Activity

Nitrobenzyl-piperazine hybrids are frequently evaluated for cytotoxicity. Key examples include:

- 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : These compounds exhibit IC50 values in the low micromolar range (1–10 µM) against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The chlorobenzhydryl group enhances lipophilicity, improving membrane permeability .

- 1-(2-Nitrobenzyl)-4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (6j) : Shows moderate cytotoxicity (IC50 ~20–50 µM) against solid tumors, attributed to the synergistic effects of the nitro group and thiadiazole ring .

Table 2: Cytotoxicity of Piperazine Derivatives

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-Chlorobenzhydryl)piperazine (5a) | HepG2, MCF7, HCT-116 | 1.5–3.2 | |

| 1-(2-Nitrobenzyl)-thiadiazole-piperazine (6j) | Solid tumors (unspecified) | 20–50 |

Structure-Activity Relationship (SAR) Insights

- Nitro Group Position : Derivatives with nitro groups at the 2-position of the benzyl moiety (e.g., 2-nitrobenzyl) show enhanced receptor binding compared to para-substituted analogs, likely due to optimized steric and electronic interactions .

- Hybrid Structures : Incorporation of thiadiazole or furan rings (e.g., 6j) broadens biological activity but may reduce selectivity due to increased molecular complexity .

- Substituent Flexibility : Bulky groups at N1 (e.g., butan-2-yl) may reduce solubility but improve target engagement through hydrophobic interactions .

Biological Activity

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is a piperazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's structure, featuring a butan-2-yl group and a nitro-substituted benzyl moiety, suggests diverse mechanisms of action, particularly in relation to neurotransmitter systems and receptor interactions.

The chemical structure of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine can be summarized as follows:

- Molecular Formula : C_{14}H_{20}N_2O_2

- Molecular Weight : 252.33 g/mol

- Functional Groups : Nitro group, piperazine ring, aliphatic chain

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known to influence:

- Dopamine Receptors : Potential modulation of D_3 and D_2 receptor pathways, which are implicated in psychostimulant behaviors and neuropsychiatric disorders .

- Serotonin Receptors : Interaction with serotonin receptor subtypes could contribute to anxiolytic or antidepressant effects .

- Ion Channels and Enzymes : The compound may also affect ion channel activity and enzyme inhibition, particularly monoamine oxidase (MAO) activity, which plays a crucial role in neurotransmitter metabolism .

In Vitro Studies

Various studies have assessed the biological activity of piperazine derivatives, including 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine. Notable findings include:

- Receptor Binding Affinity : Research indicates that piperazine compounds exhibit varying affinities for dopamine and serotonin receptors. The presence of the nitro group may enhance binding properties compared to other derivatives lacking this functional group .

- Antitumor Activity : Some studies suggest that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels may impart neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .

In Vivo Studies

While in vitro data is promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine:

- Animal Models : Preliminary studies using rodent models have indicated potential anxiolytic effects when administered at specific dosages, warranting further exploration into its safety and efficacy profiles .

Case Studies

Several case studies have highlighted the significance of piperazine derivatives in drug development:

- Piperazine Derivatives in Cancer Therapy : A study demonstrated that certain piperazine compounds exhibited significant cytotoxicity against LNCaP prostate cancer cells, with IC50 values indicating potent activity .

- Psychotropic Effects : In a controlled study assessing the impact on anxiety-related behaviors, compounds similar to 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine showed promise as non-sedating anxiolytics, differentiating them from traditional benzodiazepines .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Butan-2-yl)-4-benzylpiperazine | Lacks nitro group | Moderate receptor affinity |

| 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine | Contains chloro group | Altered reactivity; potential for different biological effects |

| 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine | Methyl substitution | Varying pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.